Levorin

Catalog No.
S532995
CAS No.
11014-70-3
M.F
C59H84N2O18
M. Wt
1109.31
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levorin

CAS Number

11014-70-3

Product Name

Levorin

IUPAC Name

(23E,25E,27E,29E,31E,33E,35E)-22-[(2R,4S,5S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid

Molecular Formula

C59H84N2O18

Molecular Weight

1109.31

InChI

InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38?,43?,44?,45?,47?,48?,50?,51?,53?,54-,55+,56?,57?,59-/m0/s1

InChI Key

OPGSFDUODIJJGF-LIACIYQQSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O

solubility

Soluble in DMSO

Synonyms

Levorin; Levorine; Levorinum; Levorina;

The exact mass of the compound Levorin is 1108.5719 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Levorin is a macrocyclic heptaene antibiotic originally isolated from the bacterium Streptomyces griseus. It belongs to the class of polyene macrolides and is particularly noted for its antifungal properties. The compound is composed of several structural variants, including levorin A0, A2, and A3, with a general molecular formula of C59H86N2O18 for levorin A3. Levorin exhibits significant activity against various fungal pathogens, including Candida albicans, Trichosporon glabrata, Aspergillus niger, Trichophyton mentagrophytes, and Microsporum soudanense .

Levorin's primary biological activity is its antifungal effect, which has been demonstrated in vitro against several fungal species. The minimum inhibitory concentrations (MICs) for these organisms range from 0.03 to 25 µg/ml. In animal models, oral administration of levorin has shown protective effects against C. albicans infections, with a protective dose value (PD50) of 25 mg/kg . Levorin’s mechanism involves disrupting fungal cell membranes, which contributes to its efficacy as an antifungal agent.

The synthesis of levorin typically involves fermentation processes utilizing specific strains of Streptomyces. The isolation and purification processes may include chromatographic techniques such as high-performance liquid chromatography (HPLC). Analytical studies have indicated that the major components of levorin are structurally similar to those of other aromatic heptaenes like ascosin and candicidin . Additionally, modifications can be made to the structure through reactions with various chemical agents to enhance its properties or alter its biological activity.

Levorin is primarily used in medical and pharmaceutical applications as an antifungal agent. Its effectiveness against a range of fungal pathogens makes it a candidate for treating infections caused by these organisms. Beyond its medicinal uses, it may also have applications in agricultural settings as a biopesticide due to its antifungal properties .

Research has indicated that levorin may interact with other compounds to enhance its antifungal efficacy or modify its activity profile. For example, studies have explored the effects of combining levorin with modifying agents like sodium acetate to increase sensitivity against certain fungal strains . Furthermore, investigations into the permeability channels induced by levorin in muscle cell membranes suggest potential implications for drug delivery systems and cellular interactions .

Levorin is part of a broader class of aromatic heptaenes, which includes several other compounds known for their antifungal properties. Below is a comparison highlighting the uniqueness of levorin among similar compounds:

CompoundSourceAntifungal ActivityStructural Characteristics
LevorinStreptomyces griseusBroad-spectrumMacrocyclic heptaene structure
AscosinStreptomycesSimilar spectrumStructurally similar; may share components
CandicidinStreptomyces griseusSimilar spectrumIdentical structure to levorin A2
Amphotericin BStreptomyces nodosusBroad-spectrumPolyene macrolide; different structural framework

Levorin stands out due to its specific origin and the unique combination of structural variants that contribute to its potent antifungal activity. Its ability to form various derivatives through

Early Research and Structural Elucidation

Levorin was first isolated in the mid-20th century from cultures of Actinomyces levoris, a soil-dwelling bacterium. Initially perceived as a homogenous compound, its complex nature became apparent in the 1980s when chromatographic techniques revealed multiple components. Key milestones include:

  • 1950s–1960s: Initial characterization as a single antifungal agent.
  • 1980s: Identification of Levorin A2 as the primary component through HPLC and mass spectrometry.
  • 2010s: Advanced structural studies using NMR and Q-TOF MS confirmed its identity with candicidin D and ascosin A2.

Biosynthetic Studies

Biosynthesis research focused on Actinomyces levoris variants demonstrated variability in component ratios during fermentation. For instance, strain 261-II produced Levorin A2 and A3 in a 3:1 ratio after 72 hours of culturing. Oxygen-free conditions during isolation were critical to minimizing oxidative degradation.

Molecular Composition and Formula of Levorin Components

Levorin represents a complex mixture of aromatic heptaene macrolide antibiotics, characterized by distinct molecular formulations across its individual components [1] [2]. The levorin complex consists primarily of three major components designated as levorin A0, levorin A2, and levorin A3, each possessing unique molecular compositions while maintaining structural similarity [5] [6] [8].

The molecular formula for levorin A0 is C59H84N2O17, corresponding to a molecular weight of 1093.318 grams per mole [9] [10]. Levorin A2, representing the major component of the complex, exhibits the molecular formula C59H84N2O18 with a molecular weight of 1109.317 grams per mole [3] [7]. The third component, levorin A3, demonstrates the molecular formula C59H86N2O18, yielding a molecular weight of 1111.3 grams per mole [11] [17].

ComponentMolecular FormulaMolecular Weight (g/mol)Exact Mass (Da)CAS NumberRelative Abundance (%)
Levorin A0C59H84N2O171093.3181092.5877215-53-311-12%
Levorin A2C59H84N2O181109.3171108.5739372-30-037-41%
Levorin A3C59H86N2O181111.3001110.59Not specified17-20%

Each component contains two nitrogen atoms, indicating the presence of amino-containing moieties within the molecular structure [1] [7]. The oxygen content varies between components, with levorin A0 containing seventeen oxygen atoms, while both levorin A2 and A3 contain eighteen oxygen atoms [9] [11]. The hydrogen content differs slightly, with levorin A3 containing two additional hydrogen atoms compared to the other components [17].

Structural Characteristics of the Macrocyclic Heptaene Complex

The levorin complex belongs to the class of macrocyclic heptaene antifungal compounds, characterized by a large macrolactone ring system containing seven conjugated double bonds [1] [5]. The macrocyclic structure encompasses a 38-membered ring lactone, which forms the fundamental backbone of the molecule [3] [4].

The heptaene chromophore constitutes a defining structural feature, consisting of seven consecutive double bonds positioned between carbons 22 and 35 within the macrocyclic framework [3] [17]. This conjugated system exhibits a characteristic geometry pattern of alternating cis and trans configurations, specifically designated as 22E, 24E, 26Z, 28Z, 30E, 32E, and 34E [17] [29].

The macrocyclic ring incorporates multiple hydroxyl groups strategically positioned at carbons 9, 11, 13, 17, and 19, contributing to the amphiphilic nature of the molecule [3] [17]. Additionally, the structure contains ketone functionalities at positions 3, 7, and 15, along with a carboxylic acid group at carbon 18 [3] [26].

A distinctive structural element includes the presence of a 3-amino-3,6-dideoxymmannopyranosyloxy group attached at position 21, commonly referred to as the mycosamine moiety [3] [39]. This sugar component plays a crucial role in the biological activity and structural integrity of the molecule [43].

The alkyl-aromatic side chain represents another characteristic feature, containing a 7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl group attached at position 37 [3] [4]. This side chain distinguishes aromatic heptaene macrolides from their non-aromatic counterparts [27].

Individual Components: Levorin A0, A2, and A3

Levorin A0 represents the component with the lowest molecular weight within the complex, differing from the other components by containing one fewer oxygen atom [9] [14]. The structural variation primarily involves the absence of one hydroxyl group compared to levorin A2, while maintaining the same carbon and nitrogen framework [10] [26].

Levorin A2 constitutes the major component of the levorin complex, typically comprising 37-41% of the total antibiotic mixture [26] [42]. This component has been extensively characterized and demonstrates structural identity with candicidin D and ascosin A2, indicating that these three antibiotic complexes contain identical major components [18] [26] [42].

The molecular structure of levorin A2 incorporates all the characteristic features of aromatic heptaene macrolides, including the complete heptaene chromophore, the mycosamine sugar moiety, and the aromatic side chain [26]. The compound exhibits a 38-membered macrolactone ring with seven E,E,Z,Z,E,E,E double bonds within the conjugated system [17] [26].

Levorin A3 represents the component with the highest molecular weight, distinguished by the presence of two additional hydrogen atoms compared to levorin A2 [17] [29]. The stereochemical configuration of levorin A3 has been comprehensively established through extensive nuclear magnetic resonance studies and molecular dynamics simulations [17] [29].

The absolute configuration of chiral centers in levorin A3 has been determined as 3R, 9R, 11S, 13S, 15R, 17S, 18R, 19S, 21R, 36S, 37R, 38S, 40S, and 41S [17] [29]. This stereochemical arrangement contributes to the specific three-dimensional conformation and biological activity of the molecule [29].

Physicochemical Properties and Stereochemistry of Levorin

The levorin complex exhibits characteristic physicochemical properties consistent with aromatic heptaene macrolides [1] [2]. The compounds appear as yellow amorphous powders without distinct melting points, undergoing decomposition at temperatures exceeding 150 degrees Celsius [6] [37].

PropertyValue
Physical StateSolid (yellow amorphous powder)
ColorYellow
UV λmax (nm)360, 380, 403
Molecular Weight Range (g/mol)1093.3 - 1111.3
Solubility in dimethyl sulfoxideSoluble (heated)
Solubility in dimethylformamideSoluble
Solubility in EthanolSoluble
Solubility in MethanolSoluble
Storage Temperature (°C)-20
Stability≥4 years at -20°C
Predicted Density (g/cm³)1.30±0.1
Predicted pKa3.95±0.70
XLogP31.8
Hydrogen Bond Donors11
Hydrogen Bond Acceptors20
Rotatable Bonds10
Topological Polar Surface Area (Ų)364

The solubility profile demonstrates compatibility with polar organic solvents, particularly methanol, ethanol, dimethyl sulfoxide, and dimethylformamide [8] [15]. The compounds exhibit limited water solubility, characteristic of amphiphilic macrolide structures [27].

The stereochemistry of levorin components involves multiple chiral centers distributed throughout the macrocyclic framework [17] [39]. The mycosamine sugar moiety serves as an internal chiral probe for determining absolute configurations of neighboring stereocenters [12] [39].

The hemiketal carbon at position 15 exhibits a characteristic chemical shift of 98.2 parts per million in carbon-13 nuclear magnetic resonance spectroscopy, confirming its stereochemical assignment [16] [17]. The glycosidic linkage between the aglycone and mycosamine occurs with retention of configuration at the anomeric carbon [39] [42].

Spectroscopic Characterization of Levorin Complex

The spectroscopic characterization of levorin complex relies primarily on ultraviolet-visible spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry [5] [17] [18]. The ultraviolet absorption spectrum exhibits characteristic maxima at 360, 380, and 403 nanometers, indicative of the heptaene chromophore system [5] [32].

The nuclear magnetic resonance spectroscopic analysis encompasses comprehensive two-dimensional experiments including double quantum filtered correlation spectroscopy, rotating frame Overhauser effect spectroscopy, heteronuclear single quantum correlation, and heteronuclear multiple bond correlation [16] [17] [18]. These techniques provide detailed structural information regarding connectivity, stereochemistry, and spatial relationships within the molecule [17].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the heptaene protons in the region between 5.5 and 6.8 parts per million, with coupling patterns consistent with the established double bond geometries [16] [17]. The mycosamine protons appear as distinct multiplets in the sugar region between 3.0 and 5.5 parts per million [17] [39].

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification of carbon environments, with the hemiketal carbon at position 15 exhibiting a diagnostic signal at 98.2 parts per million [16]. The carboxylic acid carbon appears at approximately 175 parts per million, while the aromatic carbons of the aminoacetophenone moiety resonate between 120 and 140 parts per million [16] [17].

Mass spectrometric analysis employs electrospray ionization techniques in both positive and negative ion modes [18] [26]. The molecular ion peaks for levorin A0, A2, and A3 appear at mass-to-charge ratios of 1093.58, 1109.58, and 1111.59 respectively in positive ion mode [26].

Rotating frame Overhauser effect spectroscopy experiments provide crucial information regarding spatial proximity between protons, enabling determination of stereochemical relationships [17] [42]. Key correlations between the mycosamine protons and aglycone protons confirm the glycosidic linkage configuration [39] [42].

Complete Stereochemical Analysis of Levorin A3

The complete stereochemical analysis of levorin A3 has been established through comprehensive nuclear magnetic resonance studies combined with extensive molecular dynamics simulations [17] [29]. The absolute configuration encompasses fourteen chiral centers distributed throughout the macrocyclic aglycone and the attached side chain [17] [29].

StereocenterConfigurationDescription
C3RTertiary carbon
C9RSecondary alcohol
C11SSecondary alcohol
C13SSecondary alcohol
C15RHemiketal carbon
C17SSecondary alcohol
C18RCarboxylic acid bearing carbon
C19SSecondary alcohol
C21RGlycosidic linkage carbon
C36SAlkyl chain carbon
C37RMethyl-bearing carbon
C38SSide chain attachment
C40SSecondary alcohol in side chain
C41STerminal side chain carbon

The mycosamine moiety functions as an internal chiral probe for determining the absolute configuration of the aglycone stereocenters [12] [17]. The sugar component exhibits the established configuration for 3-amino-3,6-dideoxy-D-mannose with retention of the natural D-configuration [39] [43].

The heptaene chromophore geometry demonstrates a specific pattern of double bond configurations designated as 22E, 24E, 26Z, 28Z, 30E, 32E, and 34E [17] [29]. This geometry differs from the all-trans configuration observed in non-aromatic heptaenes, with two cis double bonds at positions 26 and 28 [17] [27].

Double Bond PositionGeometryDescription
C22-C23ETrans configuration
C24-C25ETrans configuration
C26-C27ZCis configuration
C28-C29ZCis configuration
C30-C31ETrans configuration
C32-C33ETrans configuration
C34-C35ETrans configuration

The stereochemical assignment relies on nuclear Overhauser effect correlations between spatially proximate protons [17] [42]. Critical correlations include interactions between H1' of mycosamine and H20b, H21 of the aglycone, confirming the 21R configuration at the glycosidic linkage [42].

Streptomyces levoris serves as the principal microorganism responsible for levorin biosynthesis, representing a specialized actinomycete that has evolved sophisticated metabolic machinery for polyene antibiotic production [1] [2] [3]. This filamentous bacterium belongs to the Streptomycetaceae family and demonstrates remarkable biosynthetic capabilities through its complex secondary metabolic pathways.

The organism exhibits distinct morphological characteristics during its life cycle, transitioning from substrate mycelium to aerial hyphae formation, ultimately culminating in sporulation [4]. During the idiophase of growth, typically occurring between 36 to 96 hours of cultivation, Streptomyces levoris initiates the biosynthesis of levorin components [3]. The production dynamics reveal that levorin synthesis follows a biphasic pattern, with initial slow incorporation of labeled precursors during the first 12 hours, followed by accelerated biosynthesis during the secondary metabolite production phase.

Research demonstrates that Streptomyces levoris strain 99/23 represents one of the most extensively studied producer strains, capable of generating levorin yields exceeding 38 percent when cultivated under optimized conditions [1] [2]. The strain exhibits remarkable adaptability to various culture media compositions, with synthetic media providing superior control over biosynthetic parameters compared to complex media formulations.

The taxonomic classification places Streptomyces levoris within a specialized group of polyene-producing actinomycetes that share common biosynthetic features with other aromatic heptaene producers [5]. Phylogenetic analysis reveals close relationships with Streptomyces griseus and other candicidin-producing species, suggesting evolutionary conservation of polyene biosynthetic machinery across related streptomycete lineages.

Streptomyces levoris demonstrates exceptional metabolic versatility in utilizing diverse carbon and nitrogen sources for levorin production [4]. The organism can effectively metabolize various carbohydrates, organic acids, and amino acids, converting these substrates into the complex polyketide structure characteristic of levorin. This metabolic flexibility contributes to the organism's industrial relevance and potential for biotechnological applications.

Biosynthetic Pathway and Gene Cluster Organization

The biosynthetic pathway of levorin involves a sophisticated type I polyketide synthase system that assembles the macrolide backbone through sequential condensation reactions [6] [7] [8]. Based on sequence similarity with the well-characterized candicidin biosynthetic gene cluster, the levorin pathway encompasses approximately 155 kilobases of genomic DNA containing multiple genes responsible for polyketide assembly, sugar biosynthesis, and regulatory functions [9].

The core polyketide synthase machinery consists of six major polypeptides designated as fscA through fscF, each containing multiple modules responsible for specific condensation steps [10] [8]. The loading module fscA initiates the biosynthetic process by activating para-aminobenzoic acid (PABA) as the starter unit, which distinguishes levorin from other polyene antibiotics that typically utilize acetyl or propionyl primers [11] [12]. This aromatic starter unit undergoes successive elongation steps catalyzed by the downstream modules, incorporating both acetate and propionate units in a precisely controlled manner [3].

The modular organization follows the colinearity principle characteristic of type I polyketide synthases, where each module catalyzes one round of chain elongation [13] [14]. Module architecture includes ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains as minimal components, with additional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) providing tailoring functions [15] [8]. The presence of methylmalonyl-specific AT domains in certain modules, particularly module 13 of fscD, ensures incorporation of propionate-derived building blocks at specific positions along the growing polyketide chain [10].

FscD represents a critical hexamodular protein responsible for elongation steps 11 through 16, playing a pivotal role in establishing the characteristic heptaene chromophore [9]. This protein contains specialized domains that introduce the conjugated double bond system essential for levorin's antifungal activity. The subsequent modules fscE and fscF complete the polyketide assembly, with fscF containing the chain-terminating thioesterase domain that releases the mature polyketide and facilitates macrolactone formation [15] [14].

The gene cluster organization also encompasses auxiliary genes essential for complete levorin biosynthesis. The pabAB genes encode the para-aminobenzoic acid synthase complex responsible for converting chorismate to PABA, the essential aromatic starter unit [11] [12] [16]. This bifunctional enzyme system comprises PabA (glutamine amidotransferase) and PabB (aminodeoxychorismate synthase), which together catalyze the formation of 4-amino-4-deoxychorismate from chorismate and glutamine, followed by its conversion to PABA [17] [18].

Three genes designated fscM1, fscM2, and fscM3 orchestrate the biosynthesis and attachment of mycosamine, the deoxyamino sugar component of levorin [7] [14]. These genes encode enzymes responsible for GDP-mycosamine formation from GDP-mannose through a series of dehydration, isomerization, and transamination reactions. The sugar modification pathway represents a conserved feature among polyene macrolides, contributing to their biological activity and membrane targeting properties.

A type II thioesterase gene (fscTE) provides proofreading functions during polyketide assembly, removing aberrant intermediates that might otherwise block chain elongation [10] [7]. This editing enzyme enhances the fidelity of polyketide biosynthesis and maintains optimal production levels by preventing accumulation of incorrect intermediates.

Regulatory Mechanisms Controlling Levorin Production

The regulation of levorin biosynthesis involves multiple layers of control mechanisms that integrate environmental signals, nutritional status, and developmental programs to coordinate antibiotic production [19] [20] [21]. These regulatory networks ensure that levorin synthesis occurs under appropriate physiological conditions while maintaining cellular homeostasis.

Phosphate regulation represents the most thoroughly characterized regulatory mechanism affecting levorin production [19] [22] [23]. The PhoR-PhoP two-component regulatory system serves as the primary mediator of phosphate-dependent control, responding to inorganic phosphate availability in the culture medium [19] [24]. Under low phosphate conditions (0.4 millimolar), the sensor kinase PhoR undergoes autophosphorylation and subsequently transfers phosphate to the response regulator PhoP [19]. Phosphorylated PhoP then modulates the expression of genes involved in phosphate metabolism and secondary metabolite biosynthesis.

Elevated phosphate concentrations (above 7.5 millimolar) severely inhibit levorin production through negative regulation mediated by the PhoR-PhoP system [22] [23]. This regulatory mechanism ensures that secondary metabolite production occurs primarily under phosphate-limiting conditions, consistent with the general pattern observed in streptomycete antibiotic biosynthesis [19]. The phosphate regulation affects multiple aspects of levorin biosynthesis, including PABA synthase activity, which decreases by 72 percent in cells grown under high phosphate conditions [23] [25].

Pathway-specific regulation involves dedicated transcriptional activators that control the expression of levorin biosynthetic genes [20] [21]. While specific regulatory proteins for levorin have not been fully characterized, homology with related polyene biosynthetic systems suggests the presence of Streptomyces Antibiotic Regulatory Protein (SARP) family members that activate transcription of cluster genes [21]. These regulators typically bind to specific DNA sequences upstream of biosynthetic operons and facilitate RNA polymerase recruitment for transcriptional initiation.

Global regulatory networks integrate levorin production with overall cellular metabolism and developmental processes [26] [20]. The nucleoid-associated protein Lsr2 functions as a chromatin-structuring element that can silence biosynthetic gene clusters under certain conditions [20]. This protein preferentially binds to AT-rich regions and broadly represses gene expression, particularly affecting specialized metabolic clusters. Manipulation of Lsr2 activity can activate otherwise cryptic biosynthetic pathways, suggesting its role as a metabolic gatekeeper in Streptomyces species.

Nutritional regulation encompasses the effects of various nutrients and metabolites on levorin biosynthesis [27] [28]. Para-aminobenzoic acid supplementation enhances levorin production by providing additional starter units for polyketide assembly [27]. The optimal concentration ranges from 0.05 to 0.10 grams per liter, depending on medium composition. Aromatic amino acids exert differential effects on levorin biosynthesis: phenylalanine and tryptophan inhibit production through feedback mechanisms affecting PABA synthesis, while tyrosine stimulates levorin formation [28].

Temporal regulation coordinates levorin biosynthesis with the Streptomyces life cycle, ensuring that antibiotic production occurs during appropriate developmental stages [3] [29]. The incorporation of labeled precursors into levorin components follows distinct kinetic patterns, with acetate and propionate showing different rates of incorporation during various growth phases [3]. Maximum incorporation rates occur between 48 to 72 hours of cultivation, corresponding to the idiophase when secondary metabolite production reaches peak levels.

Membrane Composition Changes During Levorin Biosynthesis

The biosynthesis of levorin coincides with significant alterations in the membrane composition of Streptomyces levoris, reflecting the intimate relationship between polyene antibiotic production and cellular membrane dynamics [30]. These compositional changes encompass modifications in lipid profiles, protein content, and overall membrane architecture that accommodate the biosynthetic machinery and potentially protect the producing organism from its own antibiotic.

Membrane content increases substantially during levorin-producing conditions, with the percentage of total membranes rising significantly compared to non-producing states [30]. This enhancement in membrane structures provides expanded surface area for the localization of biosynthetic enzymes and facilitates the compartmentalization of metabolic processes essential for polyene production. The increased membrane content correlates directly with the activation of levorin biosynthesis, suggesting a coordinated response between secondary metabolism and membrane biogenesis.

Protein-to-lipid ratios undergo marked reduction during levorin biosynthesis, indicating fundamental changes in membrane composition and organization [30]. This decrease reflects the incorporation of specialized lipid components and the restructuring of membrane domains to accommodate polyene production machinery. The altered protein-to-lipid ratios may also contribute to modified membrane fluidity and permeability characteristics that influence antibiotic accumulation and secretion.

Total phosphorus content decreases substantially in membranes of levorin-producing cells, primarily due to the reduction in phospholipid abundance [30]. This decline correlates with the phosphate regulation of levorin biosynthesis, where phosphate limitation triggers both antibiotic production and membrane remodeling. The reduced phosphorus content indicates a shift away from traditional phospholipid-based membrane structures toward alternative lipid compositions.

Carbohydrate content increases markedly during levorin biosynthesis, reflecting the incorporation of glycolipids and other carbohydrate-containing membrane components [30]. This enhancement in membrane carbohydrates may serve multiple functions, including structural stabilization, protection against polyene toxicity, and facilitation of membrane-associated biosynthetic processes. The increased carbohydrate content represents a significant metabolic investment in membrane modification during antibiotic production.

Phospholipid substitution occurs through the gradual replacement of membrane phospholipids with non-phosphorus glycolipids [30]. This substitution process represents an adaptive mechanism that reduces the cellular phosphate burden while maintaining membrane integrity and functionality. The replacement of phospholipids with glycolipids may also alter membrane properties in ways that facilitate levorin biosynthesis and accumulation.

Proteolipid enrichment characterizes membranes from levorin-producing cells, indicating the enhanced association of proteins with lipid components [30]. This enrichment may reflect the integration of biosynthetic enzymes into membrane structures or the formation of specialized membrane-protein complexes that support polyene production. Proteolipids may serve as organizing centers for multienzyme complexes involved in levorin assembly.

Antibiotic incorporation into membrane fractions represents a novel finding that demonstrates the direct association between levorin and cellular membranes [30]. Considerable amounts of the produced antibiotic accumulate within membrane structures, suggesting potential roles in membrane protection, storage, or transport. This incorporation pattern indicates that membrane structures serve not only as sites of biosynthesis but also as reservoirs for the accumulated antibiotic.

The membrane composition changes occur specifically under conditions that stimulate levorin biosynthesis, such as the presence of Candida tropicalis metabolites, and are absent when biosynthesis is inhibited by factors like excess inorganic phosphate [30]. This conditional nature of membrane remodeling demonstrates the tight coupling between secondary metabolite production and membrane adaptation, highlighting the sophisticated regulatory mechanisms that coordinate these processes.

Effect of Inorganic Phosphate on Levorin Biosynthesis

Inorganic phosphate exerts profound regulatory control over levorin biosynthesis in Streptomyces levoris, representing one of the most well-characterized environmental factors affecting polyene antibiotic production [19] [22] [23]. The phosphate effect encompasses multiple levels of regulation, from transcriptional control to enzymatic activity modulation, demonstrating the central role of phosphate metabolism in secondary metabolite biosynthesis.

Optimal phosphate concentration for Streptomyces levoris growth and levorin production occurs at approximately 0.4 millimolar inorganic phosphate [22]. This concentration provides sufficient phosphate for essential cellular processes while maintaining the phosphate limitation necessary to trigger secondary metabolite biosynthesis. At this optimal level, the organism achieves balanced growth and maximum antibiotic production, establishing the foundation for efficient levorin biosynthesis.

Phosphate inhibition becomes evident when inorganic phosphate concentrations exceed 7.5 millimolar, resulting in dramatic suppression of levorin biosynthesis [22] [23]. This inhibitory effect operates through multiple mechanisms, including direct repression of biosynthetic gene expression and reduction in enzyme activities essential for antibiotic production. The inhibition is reversible, with levorin production resuming when phosphate concentrations return to permissive levels.

PABA synthase regulation represents a key target of phosphate control, with enzyme activity declining by 72 percent in cells grown under high phosphate conditions [23] [25]. Since para-aminobenzoic acid serves as the essential starter unit for levorin biosynthesis, the phosphate-mediated reduction in PABA synthase activity directly impacts antibiotic production capacity. This regulation ensures that the aromatic precursor supply matches the overall biosynthetic program controlled by phosphate availability.

Transcriptional regulation by phosphate operates through the PhoR-PhoP two-component regulatory system, which monitors inorganic phosphate levels and adjusts gene expression accordingly [19] [24]. Under phosphate-limiting conditions, the response regulator PhoP becomes phosphorylated and activates the expression of genes involved in phosphate scavenging and secondary metabolite production. Conversely, phosphate excess leads to PhoP dephosphorylation and repression of antibiotic biosynthetic genes.

Polyphosphate metabolism interconnects with levorin biosynthesis through complex regulatory networks that balance phosphate storage and utilization [31]. Streptomyces levoris accumulates polyphosphate granules during phosphate-rich conditions and mobilizes these reserves during phosphate limitation, providing a buffering mechanism that influences the timing and extent of antibiotic production. The relationship between polyphosphate levels and levorin biosynthesis suggests sophisticated metabolic coordination.

Phosphate transport systems play crucial roles in sensing and responding to phosphate availability [19] [24]. The high-affinity PstSCAB transport system becomes essential under phosphate-limiting conditions, while low-affinity transporters function during phosphate sufficiency. The activity of these transport systems influences intracellular phosphate concentrations and consequently affects the regulatory cascades controlling levorin biosynthesis.

Membrane phospholipid regulation links phosphate availability to the membrane composition changes observed during levorin biosynthesis [30] [24]. Phosphate limitation triggers the substitution of phospholipids with non-phosphorus lipids, reducing the cellular phosphate burden while maintaining membrane functionality. This membrane remodeling coincides with levorin production, suggesting coordinated responses to phosphate stress.

Gene expression patterns reveal that phosphate regulation affects multiple components of the levorin biosynthetic pathway [23] [11]. Messenger RNAs specific for polyketide synthase genes, PABA synthase, and sugar biosynthetic enzymes are detected only under phosphate-limiting conditions, indicating comprehensive transcriptional control. This coordinate regulation ensures that all pathway components are available simultaneously when environmental conditions favor antibiotic production.

Industrial implications of phosphate regulation have led to the development of optimized culture media with controlled phosphate concentrations [1] [2]. Mathematical modeling approaches have been employed to determine optimal phosphate levels that maximize levorin yields while maintaining adequate cell growth. These studies demonstrate that careful phosphate management can enhance antibiotic production by more than 38 percent compared to unoptimized conditions.

Influence of Yeast Metabolites on Levorin Production

The production of levorin by Streptomyces levoris exhibits remarkable enhancement when exposed to metabolites produced by yeast-like fungi, particularly Candida tropicalis [32] [4] [29]. This microbial interaction represents a fascinating example of interspecies communication that significantly influences secondary metabolite biosynthesis through the action of specialized biostimulant compounds.

Candida tropicalis metabolites serve as potent biostimulants that increase levorin production by 40 to 60 percent when added to Streptomyces levoris cultures [32] [4]. These stimulatory effects occur when 1 to 4 percent of pre-grown Candida tropicalis cells are incorporated into the streptomycete culture medium, or when culture filtrates containing the secreted metabolites are utilized [32]. The stimulatory activity reaches maximum effectiveness when the yeast cells are pre-grown for 48 hours before addition to the antibiotic-producing culture.

Biostimulant production kinetics reveal that Candida tropicalis begins secreting stimulatory substances during the early hours of growth, with accumulation reaching maximum levels by the 48th hour of cultivation [32]. The production of these biostimulants requires aerobic conditions, though excessive aeration levels above 1.5 volumes per volume per minute can inhibit their formation . Insufficient aeration below 0.5 volumes per volume per minute also limits biostimulant production, indicating optimal oxygen requirements for yeast metabolite synthesis.

Mixed cultivation experiments demonstrate that co-culture of Streptomyces levoris with Candida tropicalis produces levorin yields equivalent to those achieved with filtered yeast metabolites [32] [4]. This observation confirms that the stimulatory effect results from secreted compounds rather than direct cell-to-cell contact or other physical interactions. The ability to achieve similar results with cell-free filtrates facilitates the practical application of this biotechnological approach.

Metabolite consumption patterns show that the stimulatory substances produced by Candida tropicalis are gradually consumed by Streptomyces levoris during the fermentation process [32]. This consumption indicates that the yeast metabolites serve as substrates or cofactors that are actively utilized by the antibiotic-producing organism. The depletion of biostimulants correlates with the progression of levorin biosynthesis, suggesting their direct incorporation into biosynthetic processes.

Physiological effects of yeast metabolites extend beyond simple substrate supplementation to encompass fundamental changes in Streptomyces levoris metabolism [29]. The presence of Candida tropicalis biostimulants enhances the activity of dehydrogenase systems associated with the tricarboxylic acid cycle and pentose phosphate pathway [29]. These metabolic improvements increase the availability of reducing equivalents, particularly NADPH, which are essential cofactors for polyketide biosynthesis.

Enzymatic activity enhancement occurs in key biosynthetic pathways when Streptomyces levoris is exposed to yeast metabolites [29]. The activities of tricarboxylic acid cycle dehydrogenases and pentose cycle enzymes increase substantially in the presence of biostimulants, indicating improved energy metabolism and enhanced capacity for biosynthetic processes. The increased production of levorin correlates directly with the enhanced activity of systems responsible for NADPH regeneration.

Aeration requirements for optimal biostimulant effectiveness involve complex interactions between oxygen availability, yeast metabolite production, and streptomycete antibiotic biosynthesis . While adequate aeration is necessary for Candida tropicalis to produce stimulatory metabolites, excessive oxygen levels can inhibit both biostimulant formation and levorin production. The optimal aeration strategy involves providing sufficient oxygen for yeast growth and metabolite production while avoiding conditions that suppress antibiotic biosynthesis.

Industrial applications of yeast metabolite supplementation have been developed to enhance levorin production in commercial fermentation processes [4]. The addition of Candida tropicalis culture filtrates or co-cultivation strategies can significantly improve antibiotic yields, making this biotechnological approach economically attractive for industrial production. The reproducibility and scalability of the yeast metabolite effect have been demonstrated in various fermentation systems.

Strain specificity studies indicate that different Candida species vary in their ability to produce levorin-stimulating metabolites [32]. Candida tropicalis represents the most effective biostimulant producer among the tested yeast strains, though other Candida species may also contribute to levorin enhancement. This specificity suggests that particular metabolic pathways in certain yeast strains generate the compounds responsible for antibiotic stimulation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Exact Mass

1108.5719

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Szwarc K, Szczeblewski P, Sowiński P, Borowski E, Pawlak J. The structure, including stereochemistry, of levorin A1. Magn Reson Chem. 2015 Jun;53(6):479-84. doi: 10.1002/mrc.4229. Epub 2015 Mar 13. PubMed PMID: 25773336.
2: Kurbanov OG, Kasumov KhM. [An aromatic heptaene antibiotic levorin and its derivatives in muscle activity]. Antibiot Khimioter. 2004;49(3):40-6. Review. Russian. PubMed PMID: 15344396.
3: Fradkova TA, Venediktov VV, Kharitonova NM. [Characteristics of diffusion of polyene antibiotic levorin]. Antibiot Khimioter. 1991 Feb;36(2):8-11. Russian. PubMed PMID: 2025123.
4: Szwarc K, Szczeblewski P, Sowiński P, Borowski E, Pawlak J. The stereostructure of candicidin D. J Antibiot (Tokyo). 2015 Aug;68(8):504-10. doi: 10.1038/ja.2015.17. Epub 2015 Feb 25. PubMed PMID: 25712395.
5: Ziuzina ML, Kulaev IS, Bobyk MA, Efimova TP, Tereshin IM. [Interrelationship of polyphosphate metabolism and levorin biosynthesis in Streptomyces levoris]. Biokhimiia. 1981 May;46(5):782-8. Russian. PubMed PMID: 6271258.
6: Bronov LV, Kroshilova TM, Komarov EV, Krunchak VG. [Inactivation mechanism of polyene antibiotics. The change in the functional component of levorin during inactivation]. Antibiotiki. 1980 Aug;25(8):566-71. Russian. PubMed PMID: 7406467.
7: Stanchev VS, Kozhuharova LY, Zhekova BY, Gochev VK. Optimisation of synthetic medium composition for levorin biosynthesis by Streptomyces levoris 99/23 and investigation of its accumulation dynamics using mathematical modelling methods. Pol J Microbiol. 2010;59(3):179-83. PubMed PMID: 21033581.
8: Mitrofanov AA, Shenin IuD, Mitrofanova VG. [Azo derivatives of levorin]. Antibiot Med Biotekhnol. 1986 Jan;31(1):13-6. Russian. PubMed PMID: 3947046.
9: Malkov MA, Golubeva LA, L'vova LE. [Biosynthesis of the components of levorin and fatty acids in the process of Str. levoris cultivation]. Antibiotiki. 1980 Dec;25(12):895-8. Russian. PubMed PMID: 7469393.
10: Zhang P, Zhao Z, Li H, Chen XL, Deng Z, Bai L, Pang X. Production of the antibiotic FR-008/candicidin in Streptomyces sp. FR-008 is co-regulated by two regulators, FscRI and FscRIV, from different transcription factor families. Microbiology. 2015 Mar;161(Pt 3):539-52. doi: 10.1099/mic.0.000033. Epub 2015 Jan 9. PubMed PMID: 25575546.
11: Zhukova RA, Lanskaia LN. [Toxic action of the polyene antibiotic levorin on the superproducer Streptomyces levoris]. Antibiot Med Biotekhnol. 1987 Oct;32(10):731-4. Russian. PubMed PMID: 3426176.
12: Peshkova NA. [Pharmacological properties of water-soluble levorin]. Antibiotiki. 1978 Oct;23(10):906-10. Russian. PubMed PMID: 708000.
13: Kharitonenko TS, Lishnevskaia EB, Shneĭ IV, Sizova IA, Mikhaĭlets GA. [Doses levorin display an antiandrogenic action?]. Antibiotiki. 1979 Oct;24(10):772-6. Russian. PubMed PMID: 556230.
14: Bob TG, Barabanshchikova GV, Raĭgorodskaia VIa, Etingov ED, Fradkova TA. [Differential spectrophotometric method of analysing levorin in the culture broth and in the mycelium]. Antibiotiki. 1978 Oct;23(10):882-5. Russian. PubMed PMID: 81654.
15: Shenin IuD, Filippova AI. [Isomerization of levorin. The structure of isolevorin A2]. Antibiot Med Biotekhnol. 1987 May;32(5):333-7. Russian. PubMed PMID: 3606052.
16: Shenin IuD, Belakhov VV, Kontelova TN, Levina AA, Shchinova NE. [Stabilization of standard samples of levorin and nystatin with antioxidants]. Antibiot Khimioter. 1991 Aug;36(8):20-4. Russian. PubMed PMID: 1755704.
17: Chuenkova MV, Ius'kovich /AK, Sukhareva-Nemakova NN. [Effect of levorin and its combination with a modifying factor on the fatty acid composition of Crithidia oncopelti lipids]. Antibiot Med Biotekhnol. 1985 May;30(5):344-8. Russian. PubMed PMID: 4026254.
18: Kravchenko LS, Nesterova LA, Glubokovskaia OI, Tereshin IM. [Effect of levorin on the rat liver plasma membranes in experimental fatty dystrophy]. Antibiotiki. 1978 Sep;23(9):823-9. Russian. PubMed PMID: 697340.
19: Bo'lshakova LO, Shenin IuD, Fradkova TA, Ermolova OB, Astanina LN, Grigo'reva VM. [Determining the biological activity of levorin by the international standard of candicidin]. Antibiot Khimioter. 1989 Oct;34(10):732-6. Russian. PubMed PMID: 2619403.
20: Belakhov VV, Levina AA, Shenin IuD, Ionin BI, Shatik LI, Zaĭtseva MB, Grinberg GE, Shtil'bans EB, Rachkovskaia LA. [Synthesis and biological activity of aminophenylphosphonic derivatives of levorin]. Antibiot Khimioter. 1990 Aug;35(8):31-5. Russian. PubMed PMID: 2264750.

Explore Compound Types